

Application Notes and Protocols for Preclinical Administration of Nampt-IN-3

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Nampt-IN-3, also identified as Compound 35, is a potent small molecule inhibitor that uniquely targets both nicotinamide phosphoribosyltransferase (NAMPT) and histone deacetylase (HDAC).[1][2][3][4] This dual-inhibition strategy offers a promising avenue for cancer therapy by simultaneously targeting cellular metabolism and epigenetic regulation.[3][4] Preclinical research has demonstrated the in vivo antitumor efficacy of Nampt-IN-3, necessitating standardized protocols for its administration and evaluation in research settings.[3][4] These application notes provide a comprehensive overview of the available preclinical data and detailed protocols for the use of Nampt-IN-3 in in vivo studies.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for **Nampt-IN-3** (Compound 35) based on available preclinical studies.

Table 1: In Vitro Inhibitory Activity of Nampt-IN-3[1][2][3][4]

Target	IC50 (nM)
NAMPT	31
HDAC1	55



Table 2: Preclinical In Vivo Efficacy of Nampt-IN-3 in HCT116 Xenograft Model[3][4]

Animal Model	Tumor Type	Administration Route	Dosing Schedule	Outcome
BALB/c Nude Mice	Human Colorectal Carcinoma (HCT116)	Intraperitoneal (i.p.)	50 mg/kg, once daily	Significant tumor growth inhibition

Experimental Protocols

Protocol 1: In Vivo Antitumor Efficacy Study in a Xenograft Model

This protocol is based on the reported successful in vivo study of **Nampt-IN-3** in an HCT116 human colorectal cancer xenograft model.[3][4]

1. Animal Model:

• Species: Athymic nude mice (e.g., BALB/c nude)

• Age: 6-8 weeks

Source: Reputable commercial vendor

• Acclimatization: Acclimatize animals for at least one week before the start of the experiment.

2. Cell Culture and Tumor Implantation:

- Cell Line: HCT116 (human colorectal carcinoma)
- Culture Conditions: Grow cells in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
- Implantation:

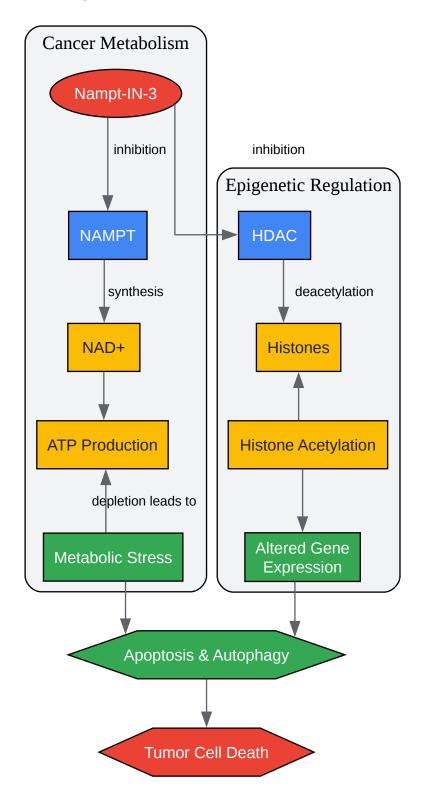


- Harvest HCT116 cells during the logarithmic growth phase.
- Resuspend cells in a sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration of 5 x 10⁷ cells/mL.
- \circ Subcutaneously inject 100 μ L of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
- 3. Formulation and Administration of Nampt-IN-3:
- Formulation:
 - Prepare a vehicle solution of 5% DMSO, 40% PEG400, 5% Tween 80, and 50% saline.
 - Dissolve Nampt-IN-3 in the vehicle to a final concentration for a 50 mg/kg dose based on the average weight of the mice. The volume of injection should be approximately 100 μL per 10 grams of body weight.
- Dosing and Schedule:
 - Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
 - Administer Nampt-IN-3 at a dose of 50 mg/kg via intraperitoneal (i.p.) injection once daily.
 - The control group should receive an equivalent volume of the vehicle solution following the same schedule.
- 4. Monitoring and Endpoint:
- Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
- Body Weight: Monitor the body weight of the animals every 2-3 days as an indicator of toxicity.
- Endpoint: The study can be concluded when tumors in the control group reach a predetermined size, or after a specified duration of treatment. Euthanize animals and excise



tumors for further analysis (e.g., weight, histology, biomarker analysis).

Visualizations Signaling Pathway of Dual NAMPT and HDAC Inhibition



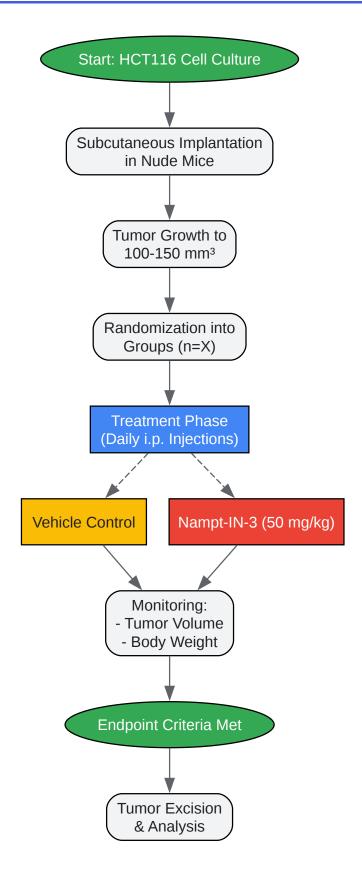


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Caption: Dual inhibition of NAMPT and HDAC by Nampt-IN-3 leads to tumor cell death.

Experimental Workflow for In Vivo Efficacy Study





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Caption: Workflow for assessing the in vivo antitumor efficacy of Nampt-IN-3.



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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Small Molecule Inhibitors Simultaneously Targeting Cancer Metabolism and Epigenetics: Discovery of Novel Nicotinamide Phosphoribosyltransferase (NAMPT) and Histone Deacetylase (HDAC) Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rochester.alma.exlibrisgroup.com [rochester.alma.exlibrisgroup.com]
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